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This guide provides a comparative overview of AWT020, a novel anti-PD-1/IL-2 fusion protein,
with other engineered IL-2 variants, namely bempegaldesleukin and THOR-707 (SAR444245).
The information is compiled from publicly available preclinical and clinical data to assist
researchers in understanding the evolving landscape of IL-2-based cancer immunotherapies.

Executive Summary

Interleukin-2 (IL-2) is a potent cytokine that stimulates the proliferation and activation of T cells
and Natural Killer (NK) cells, making it an attractive agent for cancer immunotherapy. However,
its clinical use has been hampered by severe toxicities and the simultaneous activation of
immunosuppressive regulatory T cells (Tregs). AWT020, bempegaldesleukin, and THOR-707
are next-generation IL-2 variants designed to overcome these limitations by preferentially
activating anti-tumor immune cells while minimizing off-target effects.

e AWTO020 is a bifunctional fusion protein comprising an anti-PD-1 antibody and an engineered
IL-2 mutein. This design aims to selectively deliver the IL-2 signal to PD-1-expressing tumor-
infiltrating lymphocytes (TILs), thereby concentrating its activity within the tumor
microenvironment.[1][2][3]

o Bempegaldesleukin is a prodrug of a PEGylated IL-2 that has reduced binding affinity for the
high-affinity IL-2 receptor alpha chain (CD25), which is constitutively expressed on Tregs.
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This modification is intended to bias its activity towards CD8+ T cells and NK cells, which
primarily express the intermediate-affinity IL-2 receptor.[4][5]

e THOR-707 (SAR444245) is a PEGylated IL-2 variant with a site-specific modification that
blocks its interaction with CD25. This "not-alpha" design is aimed at selectively expanding
CD8+ T cells and NK cells without stimulating Tregs.[6][7]

This guide will delve into a comparative analysis of their mechanisms of action, preclinical
efficacy, and available clinical data.

Mechanism of Action and Signaling Pathway

The primary distinction between these IL-2 variants lies in their strategy to achieve selective
activation of effector immune cells over regulatory T cells.

AWTO020 employs a tumor-targeting strategy. By fusing a modified IL-2 to an anti-PD-1
antibody, AWTO020 is designed to accumulate in the tumor microenvironment where PD-1 is
highly expressed on activated T cells. The engineered IL-2 component has attenuated affinity
for the IL-2 receptor beta and gamma chains (IL-2Ry), further ensuring that its activity is
concentrated on PD-1 positive cells.[1][2][3] This dual mechanism of PD-1 blockade and
targeted IL-2 signaling is intended to synergistically enhance the anti-tumor immune response
directly at the site of the tumor.[1][2]

Bempegaldesleukin and THOR-707 utilize a receptor-binding modification approach. Both are
engineered to reduce their affinity for the CD25 subunit of the IL-2 receptor. Since Tregs
constitutively express high levels of CD25, this modification is designed to prevent their
activation and expansion.[4][5][6][7] They are intended to preferentially signal through the IL-
2Ry complex, which is predominantly expressed on CD8+ T cells and NK cells, thereby
skewing the immune response towards an anti-tumor phenotype.[4][5][6][7]

Below is a diagram illustrating the distinct signaling pathways.
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Caption: Simplified signaling pathways of AWT020, Bempegaldesleukin, and THOR-707.
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Direct comparative preclinical studies are not publicly available. The following tables

summarize data from separate studies to provide an indirect comparison of the anti-tumor

activity and effects on immune cell populations.

Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

. Dosing N
IL-2 Variant Mouse Model . Outcome Citation
Regimen
0.3 mg/kg, single  100% Complete
MAWTO020 MC38 (colon) [8]
dose Response
] 70% Complete
mAWTO020 CT26 (colon) 1 mg/kg, biw [8]
Response
Significant tumor
mAWTO020 EMT6 (breast) 0.3 & 1 mg/kg growth [1]
suppression
96% Tumor
Bempegaldesleu  DLMS8 - Growth Inhibition
] Not specified ) ] 9]
kin (osteosarcoma) (with anti-CTLA-
4)
Significantly
Bempegaldesleu N slowed tumor
) 4T1 (breast) Not specified ) ) [10]
kin progression (with
RT)
Dose-dependent
B16F10 N .
THOR-707 Not specified reduction of [11]
(melanoma)

tumor growth

Table 2: In Vivo Effects on T Cell Populations
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IL-2 Variant Key Observation Citation
Preferentially expands CD8+ T
cells within tumors, with

mMAWTO020 [1][2]

minimal effects on peripheral T

and NK cells.

Bempegaldesleukin

Systemically expands anti-

tumor CD8+ T cells while

inducing Treg depletion in [5][12]
tumor tissue but not in the
periphery.[5][12]

THOR-707

Induces expansion of
peripheral and tumor-infiltrating [13]
NK and CD8+ T cells without

increasing Tregs in tumors.

Clinical Data Overview

The clinical development of these three IL-2 variants is at different stages. The following table

summarizes the available clinical trial information.

Table 3: Summary of Clinical Trial Data
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Trial
] ) Cancer Key I
IL-2 Variant Namel/ldenti Phase T Citation
. Type(s) Findings
fier
NCT0609258 Advanced )
AWTO020 I Ongoing. [1]
0 Cancers
Did not meet
primary
PIVOT IO endpoints of
Bempegaldes 001 ORR, PFS,
) 1] Melanoma ) [14]
leukin (NCT036359 and OS in
83) combination
with
nivolumab.
Showed
encouraging
PIVOT-02 clinical
Bempegaldes ) S
Uk (NCT029830 I/l Solid Tumors activity in [15]
eukin
45) combination
with
nivolumab.
Well-tolerated
with observed
partial
responses as
HAMMER
) monotherapy
THOR-707 (NCT040096 I/l Solid Tumors ) [16][17]
and in
81) o
combination
with
pembrolizum
ab.

Experimental Protocols

Detailed experimental protocols are often proprietary. The following provides a general

overview of the methodologies used in the preclinical evaluation of these IL-2 variants, based
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on published literature.

STAT5 Phosphorylation Assay

This assay is crucial for determining the potency and cell-type selectivity of IL-2 variants.

Start: Isolate PBMCs or u@

Stimulate cells with IL-2 variant

(e.g., 15-30 min at 37°C)

Fix cells
(e.g., with paraformaldehyde)

Permeabilize cells
(e.g., with methanol)

Stain with fluorescently labeled
antibodies against pSTAT5 and
cell surface markers (e.g., CD8, CD4, FoxP3)

Analyze by flow cytometry

End: Determine EC50 for
pSTATS induction in
different cell populations

Click to download full resolution via product page

Caption: General workflow for a STAT5 phosphorylation assay.
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A detailed protocol for assessing IL-2-induced STATS phosphorylation in T cell subsets by flow

cytometry has been published and can be adapted for the evaluation of IL-2 variants.[3][18][19]
[20][21]

In Vivo Mouse Tumor Models

These models are essential for evaluating the anti-tumor efficacy and safety of IL-2 variants.

Start: Subcutaneously implant tumor cells
(e.g., MC38, CT26) into syngeneic mice

Allow tumors to establish

(e.g., to ~100 mm3)

Administer IL-2 variant or control
according to the defined dosing regimen

Monitor tumor growth and animal well-being

Endpoint: Euthanize mice when tumors
reach a predetermined size or at the
end of the study period

Analyze tumor growth inhibition,
survival, and immune cell infiltration
in tumors and peripheral tissues

End: Evaluate anti-tumor efficacy
and pharmacodynamics
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Caption: General workflow for an in vivo mouse tumor model study.

For specific details on cell lines, mouse strains, and treatment schedules used for AWT020,
refer to the published preclinical studies.[1]

Conclusion

AWTO020, bempegaldesleukin, and THOR-707 represent distinct and innovative approaches to
harnessing the therapeutic potential of IL-2 while mitigating its associated toxicities. AWT020's
tumor-targeted delivery via an anti-PD-1 fusion protein offers a unique mechanism to
concentrate IL-2 activity within the tumor microenvironment. In contrast, bempegaldesleukin
and THOR-707 rely on modifications to the IL-2 molecule itself to bias receptor binding and
preferentially activate effector T cells and NK cells.

Preclinical data for AWT020 demonstrates potent anti-tumor activity and a favorable safety
profile. While the clinical development of AWTO020 is in its early stages, the preclinical rationale
is strong. The clinical journey of bempegaldesleukin has been more challenging, with a Phase
[l trial not meeting its primary endpoints, highlighting the complexities of translating preclinical
findings to late-stage clinical success. THOR-707 has shown promising early clinical data with
a good safety profile and signs of anti-tumor activity.

Further clinical investigation is required to fully elucidate the comparative efficacy and safety of
these novel IL-2 variants. The data presented in this guide is intended to provide a foundational
understanding for researchers and drug development professionals as they navigate this
dynamic and promising area of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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